molecular formula C10H12ClN3 B1482123 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2091618-71-0

7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482123
M. Wt: 209.67 g/mol
InChI Key: YNGAWRNFKPYASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole (CMCP) is a synthetic compound that has been used in scientific research applications due to its unique properties. CMCP has a range of biochemical and physiological effects that make it a useful tool for researchers in various fields.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The synthesis of related imidazo[1,2-b]pyrazole compounds involves complex reactions that yield compounds with specific crystal structures, potentially useful in designing drugs or materials with desired physical properties. For example, the synthesis of 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole was detailed, including its crystal structure, which contributes to the understanding of its chemical behavior and potential applications (Li et al., 2009).

Novel Compound Synthesis

Research into the synthesis of new derivatives based on the imidazo[1,2-b]pyrazole framework is ongoing. Studies have outlined methods for synthesizing novel compounds that include imidazo[1,2-a]pyrazine and pyrazolo[4,3-b]pyridine derivatives, showcasing the versatility of these heterocyclic cores in producing diverse and potentially bioactive molecules (Yakovenko et al., 2020).

Antimicrobial and Anti-diabetic Potential

Imidazo[1,2-b]pyrazole derivatives have been explored for their biological activities, including antimicrobial and anti-diabetic effects. For instance, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial activity, showing promise in this area (Jyothi & Madhavi, 2019). Furthermore, hybrid molecules combining pyrazoline and benzimidazoles have shown anti-diabetic potential through α-glucosidase inhibition activity, indicating the therapeutic relevance of these compounds (Ibraheem et al., 2020).

properties

IUPAC Name

7-(chloromethyl)-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c11-5-9-6-12-14-4-3-13(10(9)14)7-8-1-2-8/h3-4,6,8H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGAWRNFKPYASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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